Z-Lys(Boc)-OH.DCHA

Catalog No.
S725572
CAS No.
2212-76-2
M.F
C31H51N3O6
M. Wt
561.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Lys(Boc)-OH.DCHA

CAS Number

2212-76-2

Product Name

Z-Lys(Boc)-OH.DCHA

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid

Molecular Formula

C31H51N3O6

Molecular Weight

561.8 g/mol

InChI

InChI=1S/C19H28N2O6.C12H23N/c1-19(2,3)27-17(24)20-12-8-7-11-15(16(22)23)21-18(25)26-13-14-9-5-4-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23);11-13H,1-10H2/t15-;/m0./s1

InChI Key

VTDLJMATIHSOTR-RSAXXLAASA-N

SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Synonyms

2212-76-2;Dicyclohexylamine(S)-2-(((benzyloxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate;Z-LYS(BOC)-OHDCHA;Z-Lys(Boc)-OHdicyclohexylaminesalt;N-Cbz-N'-Boc-L-lysinedicyclohexylamine;Z-Lys(Boc)-OH(dicyclohexylammonium)salt;N-epsilon-butoxycarbonyl-N-alpha-Z-L-lysinedchasalt;EINECS218-663-1;Z-Lys(Boc)-OHCHA;15550_ALDRICH;AC1O538R;SCHEMBL4750337;15550_FLUKA;CTK1A5820;MolPort-003-926-853;C31H51N3O6;ANW-61101;CZ-040;AKOS015840976;AKOS015892644;Z-Lys(Boc)-OHdicyclohexylammoniumsalt;AK-61245;AN-50546;OR008863;TC-066813

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Z-Lys(Boc)-OH.DCHA (CAS 2212-76-2) is a highly specified, orthogonally protected lysine building block formulated as a dicyclohexylammonium (DCHA) salt. It features a benzyloxycarbonyl (Z or Cbz) group on the alpha-amino position and a tert-butoxycarbonyl (Boc) group on the epsilon-amino position, enabling highly selective, sequential deprotection strategies during complex peptide assembly . Formulating this molecule as a DCHA salt fundamentally upgrades its physical properties, transforming it from a difficult-to-handle free acid into a stable, free-flowing crystalline solid. This structural modification is optimized specifically for precise gravimetric dispensing, enhanced shelf life, and reproducible purity in industrial scale-up and rigorous laboratory synthesis .

Research Fit

Workflow

Solution-phase peptide synthesis

Protection

Orthogonal Z (α-amine) and Boc (ε-amine)

Salt Form

DCHA salt for enhanced crystallinity and organic solubility

Substituting Z-Lys(Boc)-OH.DCHA with its free acid counterpart (CAS 2389-60-8) introduces severe processability risks, as the free acid typically presents as a viscous oil or amorphous syrup that resists accurate stoichiometric weighing. This physical instability directly leads to molar imbalances during peptide coupling, resulting in incomplete reactions, the formation of truncation sequences, and drastically reduced overall yields [1]. Furthermore, replacing it with the more common solid-phase standard Fmoc-Lys(Boc)-OH fundamentally alters the required deprotection chemistry, forcing the use of base-labile (piperidine) conditions rather than the catalytic hydrogenation or strong acid cleavage enabled by the Z-group, which can be incompatible with base-sensitive peptide intermediates .

Substitution Risk

Fmoc-Lys(Boc)-OH targets solid-phase synthesis only; direct use in solution-phase workflows may lead to deprotection chemistry mismatch.

Boc-Lys(Z)-OH reverses α/ε protection assignment; deprotection sequence and coupling logic may not transfer directly.

Free acid form (CAS 2389-60-8) lacks DCHA salt crystallinity and shelf-life profile; purification and storage may require adjustment.

Stoichiometric Precision via Physical State Transformation

The formulation of Z-Lys(Boc)-OH as a DCHA salt converts the compound into a highly crystalline solid with a defined melting point of 154-157 °C, whereas the free acid remains a viscous oil at room temperature . This transformation is critical for scale-up manufacturing, as the crystalline salt allows for precise gravimetric dispensing, eliminating the weighing variance and material loss typically associated with transferring viscous oils .

Evidence DimensionPhysical State and Melting Point
Target Compound DataCrystalline solid, mp 154-157 °C
Comparator Or BaselineZ-Lys(Boc)-OH free acid (Viscous oil / amorphous syrup)
Quantified DifferenceTransition from non-weighable oil to a stable solid with >150 °C melting point
ConditionsStandard ambient laboratory handling (25 °C)

Precise stoichiometric weighing is mandatory to prevent incomplete coupling and minimize costly purification steps in peptide synthesis.

Solution vs. Solid Phase
Method context
Mutually exclusive declared suitability: Z-Lys(Boc)-OH.DCHA for solution phase; Fmoc-Lys(Boc)-OH for Fmoc-SPPS only
Reported workflow compatibility may not transfer across synthesis platforms
Incorrect procurement leads to incompatible deprotection chemistry

Purity Enhancement and Reproducibility via Crystallization

The DCHA salt formation acts as an intrinsic purification mechanism. While the oily free acid traps synthetic byproducts and resists standard crystallization techniques, the Z-Lys(Boc)-OH.DCHA salt can be readily recrystallized from solvent systems like methyl ethyl ketone to achieve an HPLC purity of ≥98.0%[1]. This ensures that trace impurities do not carry over to cause chain termination during peptide assembly.

Evidence DimensionAchievable Baseline Purity via Crystallization
Target Compound Data≥98.0% HPLC purity via DCHA salt recrystallization
Comparator Or BaselineCrude free acid (Prone to retaining unreacted precursors and byproducts)
Quantified DifferenceEnables reliable >98% purity threshold impossible to achieve via simple free acid precipitation
ConditionsRecrystallization from organic solvents prior to coupling

High-purity precursors are essential to avoid the accumulation of deletion peptides that complicate downstream API purification.

Protection Assignment
Reported
Target: Z on Nα, Boc on Nε. Comparator Boc-Lys(Z)-OH: Boc on Nα, Z on Nε. Reversed orthogonal scheme.
Deprotection sequence context may differ; coupling logic may require revalidation
Protection mismatch may cause synthesis failure

Orthogonal Deprotection Compatibility vs. Fmoc Alternatives

For synthetic routes requiring base-stable intermediates, Z-Lys(Boc)-OH.DCHA provides a critical advantage over Fmoc-Lys(Boc)-OH. The Z (Cbz) group is completely stable to the basic conditions (e.g., piperidine) used to cleave Fmoc groups, and is selectively removed via catalytic hydrogenation (H2/Pd-C) or strong acids (HF). This allows the epsilon-Boc group (cleaved by TFA) and the alpha-Z group to be manipulated independently without risking premature deprotection .

Evidence DimensionDeprotection Conditions
Target Compound DataZ-group (Stable to base, cleaved by H2/Pd-C or HF)
Comparator Or BaselineFmoc-group (Cleaved by mild base / 20% piperidine)
Quantified Difference100% stability in basic conditions vs complete cleavage
ConditionsMulti-step solution-phase peptide synthesis

Enables complex, multi-branched peptide or conjugate synthesis where base-labile protecting groups would fail.

Melting Point (Crystallinity)
Reported
DCHA salt: 154–157 °C; free acid: 50–52 °C (dec.) Δ ≈ +102–107 °C
Higher melting point may support easier crystallization-based purification
Free acid decomposition complicates handling
Shelf Life (2–8°C)
Reported
DCHA salt: up to 36 months at 2–8°C; free acid: up to 24 months at 4°C (36 months only at −20°C)
Extended refrigerated shelf life may reduce reliance on −20°C storage
Freezer allocation may not be required for long-term stock

Solution-Phase Synthesis of Complex Peptide APIs

Because Z-Lys(Boc)-OH.DCHA can be precisely weighed and easily desalted prior to use, it is the premier choice for large-scale solution-phase peptide synthesis (SPPS). Its base-stable Z-protecting group allows chemists to perform intermediate couplings in basic environments without risking premature N-terminal deprotection, which is a common failure point when using Fmoc-protected alternatives .

Synthesis of Branched Biomaterials and Bolaamphiphiles

The strict orthogonal protection (alpha-Z and epsilon-Boc) makes this compound ideal for synthesizing dissymmetric bolaamphiphiles and targeted gene delivery vectors. Researchers can selectively deprotect the epsilon-amine with TFA to attach hydrophobic tails, while keeping the alpha-amine protected for subsequent functionalization, a sequence that relies heavily on the >98% purity guaranteed by the DCHA salt form [1].

Enzymatic Peptide Ligation Workflows

In chemoenzymatic peptide synthesis where aqueous or mildly basic buffers are employed, the Z-protecting group remains intact. Procuring the DCHA salt ensures that the starting material is free from the degradation byproducts often found in the oily free acid, preventing enzyme inhibition and maximizing ligation yields .

Application Fit Matrix

Application
Selection Property
Validation Focus
Solution-phase orthogonal peptide synthesis
Z/Boc orthogonal protection on lysine
Sequential α-deprotection while retaining ε-Boc until final cleavage
Large-scale crystallization purification
DCHA salt enhanced crystallinity
Melting point and crystallization behaviour versus free acid
Standard refrigeration long-term storage
36-month shelf life at 2–8°C
Stability under refrigerated conditions; avoid −20°C dependency
ε-Boc protected peptide acidic cleavage
Nε-Boc preservation through multiple α-couplings
Simultaneous acid-labile side-chain deprotection in TFA

Other CAS

2212-76-2

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